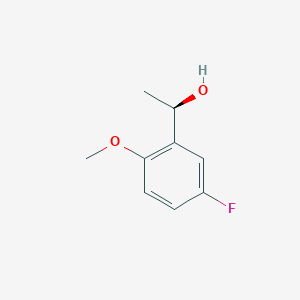
(1R)-1-(5-fluoro-2-methoxyphenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(5-Fluoro-2-methoxy-phenyl)-ethanol is an organic compound characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, along with an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(5-Fluoro-2-methoxy-phenyl)-ethanol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the asymmetric reduction of 5-fluoro-2-methoxyacetophenone using chiral catalysts or reducing agents. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
In an industrial setting, the production of ®-1-(5-Fluoro-2-methoxy-phenyl)-ethanol may involve large-scale reduction processes using efficient and cost-effective catalysts. The choice of catalyst and reaction conditions is optimized to maximize yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
®-1-(5-Fluoro-2-methoxy-phenyl)-ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be further reduced to form the corresponding alkane.
Substitution: The fluorine atom or methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-fluoro-2-methoxyacetophenone.
Reduction: Formation of 5-fluoro-2-methoxyethylbenzene.
Substitution: Formation of various substituted phenyl derivatives depending on the reagents used.
Scientific Research Applications
®-1-(5-Fluoro-2-methoxy-phenyl)-ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of ®-1-(5-Fluoro-2-methoxy-phenyl)-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and methoxy group can influence the compound’s binding affinity and selectivity for these targets. The ethanol moiety may also play a role in modulating the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-methoxyacetophenone: A precursor in the synthesis of ®-1-(5-Fluoro-2-methoxy-phenyl)-ethanol.
5-Fluoro-2-methoxyethylbenzene: A reduced form of the compound.
3-Bromo-5-fluoro-2-methoxyphenylboronic acid: Another fluorinated phenyl derivative with different functional groups.
Uniqueness
®-1-(5-Fluoro-2-methoxy-phenyl)-ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chiral center also adds to its uniqueness, as it can exist in different enantiomeric forms with potentially different activities.
Properties
Molecular Formula |
C9H11FO2 |
|---|---|
Molecular Weight |
170.18 g/mol |
IUPAC Name |
(1R)-1-(5-fluoro-2-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H11FO2/c1-6(11)8-5-7(10)3-4-9(8)12-2/h3-6,11H,1-2H3/t6-/m1/s1 |
InChI Key |
VLBOHPCLXJIASU-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@H](C1=C(C=CC(=C1)F)OC)O |
Canonical SMILES |
CC(C1=C(C=CC(=C1)F)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


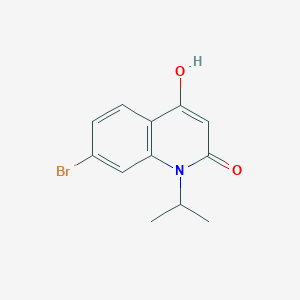
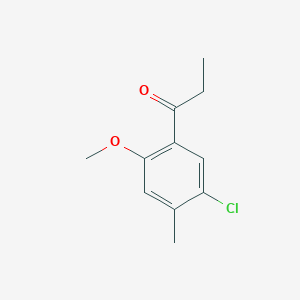
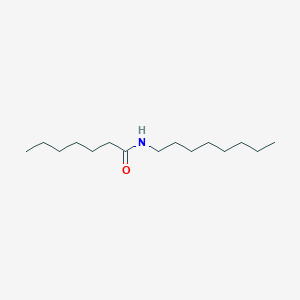
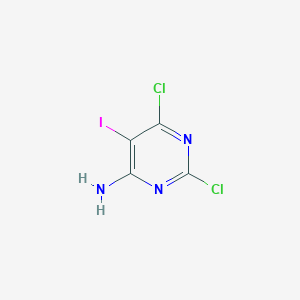
![2-(4-Methoxy-2-picolylmercapto)-1H-thieno[3,4-d]imidazole](/img/structure/B8358735.png)
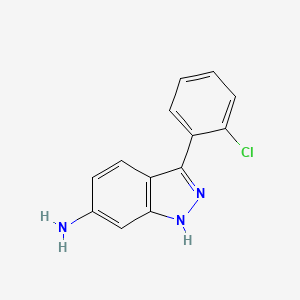
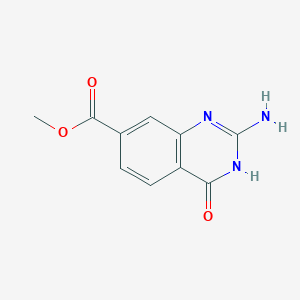
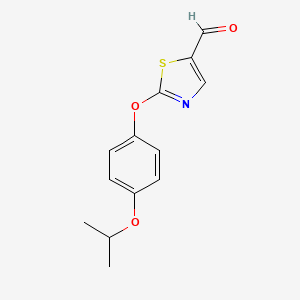
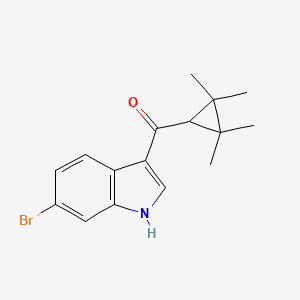
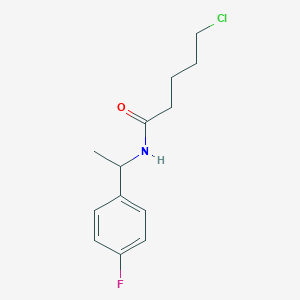
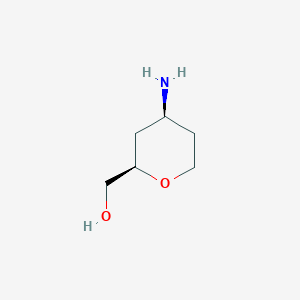
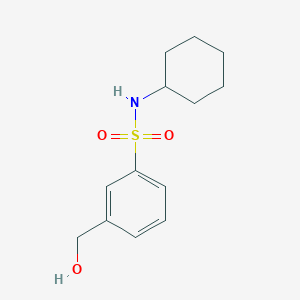
![8-Bromo-6-methyl-2-(methylthio)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B8358785.png)
![2-[(2,3-Difluorobenzyl)thio]pyrimidine-4,6-diol](/img/structure/B8358792.png)
